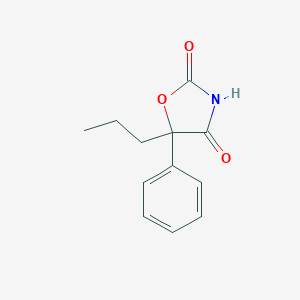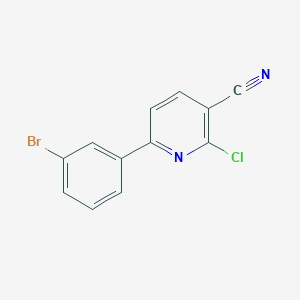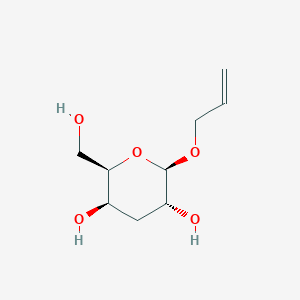
Allyl 3-deoxygalactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 3-deoxygalactopyranoside is a chemical compound that belongs to the family of galactosides. It is a white crystalline solid that is soluble in water and other polar solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, food science, and agriculture.
Mecanismo De Acción
The mechanism of action of allyl 3-deoxygalactopyranoside is not fully understood. However, studies have shown that it interacts with various cellular pathways, including the NF-κB pathway, to exhibit its anti-inflammatory and anti-cancer properties.
Efectos Bioquímicos Y Fisiológicos
Allyl 3-deoxygalactopyranoside has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of allyl 3-deoxygalactopyranoside is its potential as a therapeutic agent. However, one of the limitations of this compound is its low solubility in non-polar solvents, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on allyl 3-deoxygalactopyranoside. One potential direction is the development of new synthesis methods to increase the yield and purity of this compound. Another potential direction is the study of its potential applications in agriculture, such as its use as a plant growth regulator. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Métodos De Síntesis
Allyl 3-deoxygalactopyranoside can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of allyl alcohol with 3-deoxygalactose in the presence of a catalyst. Enzymatic synthesis, on the other hand, involves the use of enzymes such as galactosidases to catalyze the reaction between allyl alcohol and 3-deoxygalactose.
Aplicaciones Científicas De Investigación
Allyl 3-deoxygalactopyranoside has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential application in the treatment of diabetes and obesity.
Propiedades
Número CAS |
155835-98-6 |
|---|---|
Nombre del producto |
Allyl 3-deoxygalactopyranoside |
Fórmula molecular |
C9H16O5 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
(2R,3R,5R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,5-diol |
InChI |
InChI=1S/C9H16O5/c1-2-3-13-9-7(12)4-6(11)8(5-10)14-9/h2,6-12H,1,3-5H2/t6-,7-,8-,9-/m1/s1 |
Clave InChI |
ZPDQCAKNFMONPK-FNCVBFRFSA-N |
SMILES isomérico |
C=CCO[C@H]1[C@@H](C[C@H]([C@H](O1)CO)O)O |
SMILES |
C=CCOC1C(CC(C(O1)CO)O)O |
SMILES canónico |
C=CCOC1C(CC(C(O1)CO)O)O |
Sinónimos |
allyl 3-deoxy-beta-D-galactopyranoside allyl 3-deoxy-xylo-hexopyranoside allyl 3-deoxygalactopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



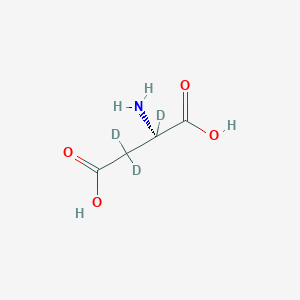
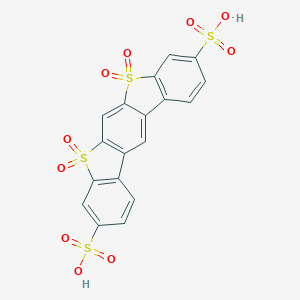
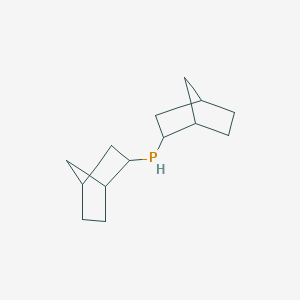
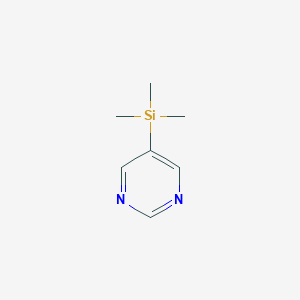
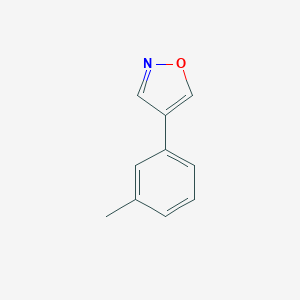
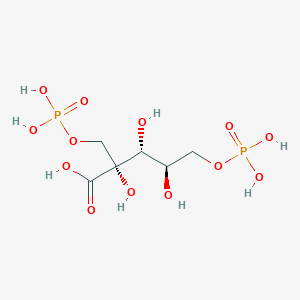
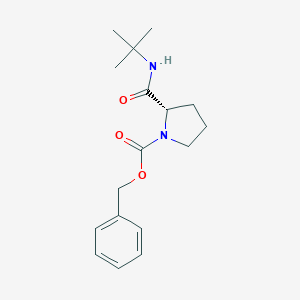
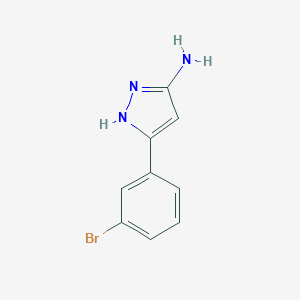

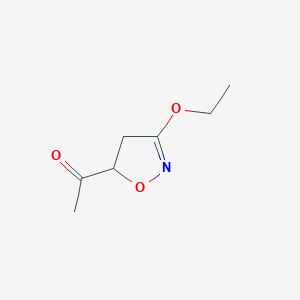
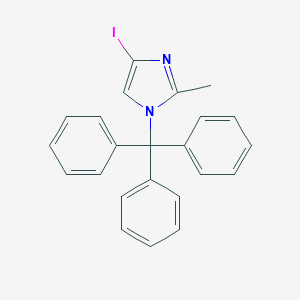
![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)
